Adomeglivant

Overview

Description

Mechanism of Action

Target of Action

Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor . The glucagon receptor is a protein that binds glucagon and plays a crucial role in regulating glucose levels in the body .

Mode of Action

This compound interacts with the glucagon receptor in an allosteric manner, meaning it binds to a site on the receptor different from the active site where glucagon binds . This binding inhibits the receptor’s activity, preventing glucagon from exerting its effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucagon signaling pathway. By antagonizing the glucagon receptor, this compound inhibits the effects of glucagon, a hormone that increases blood glucose levels . This leads to a decrease in hepatic glucose production and a reduction in blood glucose levels .

Pharmacokinetics

These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The primary molecular effect of this compound is the inhibition of the glucagon receptor, leading to a reduction in blood glucose levels . On a cellular level, this likely involves changes in the activity of cells in the liver, where glucagon normally acts to promote glucose production.

Action Environment

It is known that both genetic and environmental factors can contribute to a disease or phenotype in a non-additive manner, yielding a gene-environment interaction Therefore, factors such as diet, lifestyle, and exposure to other drugs or substances could potentially influence the action of this compound

Preparation Methods

Adomeglivant is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of biphenyl derivatives, which are organic compounds containing two benzene rings linked by a carbon-carbon bond . The industrial production methods for this compound involve optimizing these reactions to achieve high yield and purity. The compound is often supplied as a solid and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for further use .

Chemical Reactions Analysis

Adomeglivant undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives .

Scientific Research Applications

Adomeglivant has been widely used in scientific research, particularly in the study of type 2 diabetes mellitus. It has been shown to lower blood glucose levels by inhibiting the glucagon receptor, which reduces hepatic glucose production . This compound has also been used in various in vitro and in vivo studies to investigate its effects on glucose metabolism and insulin sensitivity .

Comparison with Similar Compounds

Adomeglivant is unique in its high selectivity and potency as a glucagon receptor antagonist. Similar compounds include:

MK-0893: Another glucagon receptor antagonist with similar effects on blood glucose levels.

PF-06291874: A glucagon receptor antagonist that has been investigated for its potential in treating type 2 diabetes.

Compared to these compounds, this compound has shown a favorable safety profile and significant efficacy in reducing blood glucose levels .

Properties

IUPAC Name |

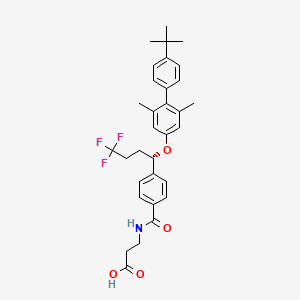

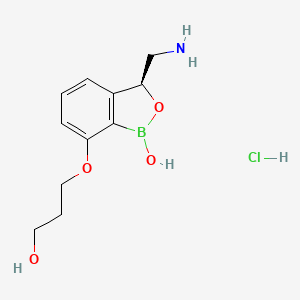

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASLTMSUPQDLIB-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488363-78-5 | |

| Record name | Adomeglivant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adomeglivant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADOMEGLIVANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

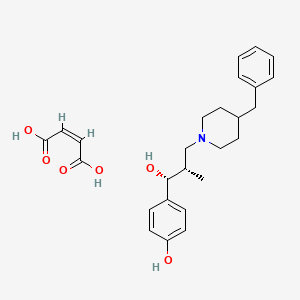

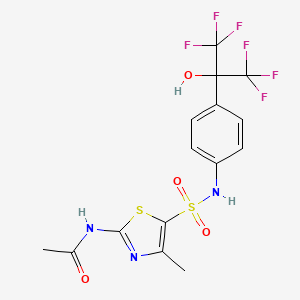

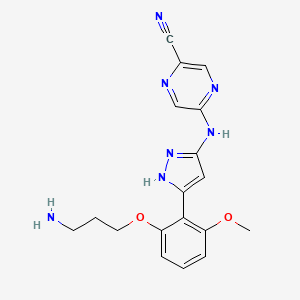

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)